2-[benzyl(phenylsulfonyl)amino]benzamide
Overview
Description
2-[Benzyl(phenylsulfonyl)amino]benzamide is an organic compound with the molecular formula C20H18N2O3S This compound features a benzamide core substituted with a benzyl group and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(phenylsulfonyl)amino]benzamide typically involves the following steps:
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Formation of Benzylamine Derivative: : The initial step involves the reaction of benzylamine with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine) to form the benzyl(phenylsulfonyl)amine intermediate.
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Amidation Reaction: : The benzyl(phenylsulfonyl)amine is then reacted with 2-aminobenzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(phenylsulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized further under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[Benzyl(phenylsulfonyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[benzyl(phenylsulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins.
Comparison with Similar Compounds
Similar Compounds
2-[Benzyl(phenylsulfonyl)amino]benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-[Benzyl(phenylsulfonyl)amino]benzyl alcohol: Similar structure but with a hydroxyl group instead of an amide.
Uniqueness
2-[Benzyl(phenylsulfonyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its amide linkage provides stability, while the phenylsulfonyl group offers opportunities for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c21-20(23)18-13-7-8-14-19(18)22(15-16-9-3-1-4-10-16)26(24,25)17-11-5-2-6-12-17/h1-14H,15H2,(H2,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYYLXBTEDWNTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)N)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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